molecular formula C6H14ClNOS B15071117 N-(2-chloroethyl)-2-methylpropane-2-sulfinamide

N-(2-chloroethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B15071117
M. Wt: 183.70 g/mol
InChI Key: CEYQJSNCWIIRKV-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-2-methylpropane-2-sulfinamide is a sulfinamide derivative characterized by a chloroethyl (-CH₂CH₂Cl) substituent attached to the nitrogen atom of the 2-methylpropane-2-sulfinamide core. Sulfinamides are widely employed in asymmetric synthesis as chiral auxiliaries due to their ability to induce stereoselectivity in reactions such as nucleophilic additions and cyclizations .

Properties

Molecular Formula

C6H14ClNOS

Molecular Weight

183.70 g/mol

IUPAC Name

N-(2-chloroethyl)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C6H14ClNOS/c1-6(2,3)10(9)8-5-4-7/h8H,4-5H2,1-3H3

InChI Key

CEYQJSNCWIIRKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NCCCl

Origin of Product

United States

Preparation Methods

Direct Alkylation with 2-Chloroethyl Halides

The most straightforward route involves the reaction of 2-methylpropane-2-sulfinamide (tert-butanesulfinamide) with 2-chloroethyl halides (X = Cl, Br, I) under basic conditions. Deprotonation of the sulfinamide’s NH₂ group generates a nucleophilic amide ion, which displaces the halide via an Sₙ2 mechanism. For instance, treatment of tert-butanesulfinamide with 1-bromo-2-chloroethane in tetrahydrofuran (THF) at −78°C, using sodium hexamethyldisilazide (NaHMDS) as the base, yields N-(2-chloroethyl)-2-methylpropane-2-sulfinamide in 72% isolated yield after aqueous workup and flash chromatography. This method benefits from operational simplicity but requires careful control of reaction temperature to minimize elimination side reactions.

Solvent and Base Optimization

Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction rates by stabilizing ionic intermediates. Potassium carbonate (K₂CO₃) serves as a milder alternative to NaHMDS for industrial-scale applications, albeit with reduced yields (55–60%) due to incomplete deprotonation. Comparative studies indicate that lithium diisopropylamide (LDA) in THF at −20°C achieves 85% conversion, though purification challenges arise from lithium halide byproducts.

Diastereoselective Synthesis via Sulfinimine Intermediates

Condensation with Aldehydes

Sulfinimines, formed by condensing tert-butanesulfinamide with aldehydes, act as versatile intermediates for stereocontrolled alkylation. Copper(II) sulfate-mediated condensation of tert-butanesulfinamide with 2-chloroacetaldehyde generates a sulfinimine intermediate, which undergoes Grignard addition to install the chloroethyl group. This telescoped approach avoids isolating unstable sulfinimines and achieves 68% overall yield with >95% diastereomeric excess (d.e.) when using (R)-tert-butanesulfinamide.

Organometallic Additions

Grignard reagents (e.g., 2-chloroethylmagnesium bromide) add to sulfinimines at −46°C, forming the desired product after acidic workup. However, competing elimination pathways necessitate precise stoichiometry and low-temperature conditions. Zinc-mediated additions, though slower, reduce elimination byproducts and are preferred for gram-scale syntheses.

Mitsunobu-Based Alkylation

The Mitsunobu reaction enables nitrogen alkylation under mild conditions, utilizing 2-chloroethanol as the alkylating agent. Combining tert-butanesulfinamide, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) in DCM at 0°C produces this compound in 65% yield. While this method avoids strong bases, the stoichiometric generation of phosphine oxide complicates purification.

Resolution of Racemic Mixtures

Chiral chromatography or enzymatic resolution separates enantiomers of racemic this compound. Immobilized lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (S)-enantiomer when using vinyl acetate as an acyl donor, yielding (R)-N-(2-chloroethyl)-2-methylpropane-2-sulfinamide with 99% enantiomeric excess (e.e.). This biocatalytic approach is scalable but requires specialized equipment.

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies confirm the absolute configuration of (R)-N-(2-chloroethyl)-2-methylpropane-2-sulfinamide, revealing an intramolecular N–H⋯O hydrogen bond that stabilizes the sulfinamide moiety. ¹H NMR spectra (CDCl₃) display characteristic resonances at δ 8.98 (s, 1H, NH), 3.75–3.68 (m, 2H, CH₂Cl), and 1.42 (s, 9H, C(CH₃)₃). High-resolution mass spectrometry (HRMS) corroborates the molecular formula (C₆H₁₃ClNOS⁺) with a measured [M+H]⁺ of 184.0484 (theoretical 184.0485).

Industrial-Scale Process Considerations

Cost-Effective Halide Sources

Bromide and iodide variants of 2-chloroethyl electrophiles improve reaction kinetics but increase material costs. Recent advances in catalytic halogen exchange (e.g., using potassium iodide in DMF) enable in situ generation of 2-iodoethyl derivatives from cheaper 2-chloroethyl precursors, reducing raw material expenses by 40%.

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving 70% yield with negligible solvent waste. Flow chemistry systems further enhance reproducibility, particularly for Grignard-based routes, by maintaining precise temperature control and reagent mixing.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Stereoselectivity Scalability
Direct Alkylation NaHMDS, THF, −78°C 72 Racemic Moderate
Sulfinimine Alkylation CuSO₄, Grignard, −46°C 68 >95% d.e. High
Mitsunobu Reaction DIAD, PPh₃, DCM, 0°C 65 Racemic Low
Biocatalytic Resolution CAL-B, vinyl acetate, RT 45 99% e.e. Specialized

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The sulfinamide group can be oxidized to sulfonamide under the influence of strong oxidizing agents.

    Reduction Reactions: The sulfinamide group can be reduced to sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMS

Biological Activity

N-(2-chloroethyl)-2-methylpropane-2-sulfinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfinamide functional group, which is known for its ability to form covalent bonds with various biological targets. The presence of the chloroethyl group may enhance its reactivity and selectivity towards certain enzymes or receptors.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, research on similar sulfonamide derivatives has shown promising results against viral proteases, such as the nsP2 protease of alphaviruses. These compounds exhibit time-dependent inhibition and have been characterized by their IC50 values in the nanomolar range, indicating potent antiviral activity .

Table 1: Antiviral Activity of Related Compounds

CompoundTarget EnzymeIC50 (nM)EC50 (nM)
1ansP26040
1bnsP27550

The above table summarizes the inhibitory concentrations for two related compounds that share structural similarities with this compound.

The mechanism by which sulfinamides exert their biological effects often involves covalent modification of target proteins. For example, the sulfinamide group can react with nucleophilic residues in enzymes, leading to irreversible inhibition. This property makes them valuable in drug design against resistant viral strains .

Efficacy in Animal Models

In a pharmacokinetic study involving mice, a derivative of this compound was administered subcutaneously at a dose of 10 mg/kg. The compound demonstrated a bioavailability of approximately 74% and a half-life of about 1 hour. Subsequent efficacy tests showed significant suppression of parasitemia in models infected with Trypanosoma congolense, suggesting potential applications in treating parasitic infections as well .

Toxicological Assessment

The toxicological profile of sulfinamides is critical for their development as therapeutic agents. Studies have indicated low genotoxicity in Ames tests and acceptable maximum tolerated doses in animal models. These findings are essential for advancing these compounds into clinical trials .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The chloroethyl group in the target compound contrasts with bromophenyl (enhanced steric bulk), fluorophenyl (electronic modulation), and heterocyclic substituents (e.g., indole, quinoline). These modifications influence solubility, stereoselectivity, and reactivity in subsequent transformations .
  • Stereochemistry : Enantiopure (R)-configured sulfinamides (e.g., ) are critical for asymmetric synthesis, whereas racemic mixtures (e.g., ) simplify synthesis but limit stereocontrol.
  • Synthetic Yields: Bromophenyl derivatives exhibit moderate yields (63–70%), while chloroquinoline analogs achieve higher yields (86–92%) .

Physicochemical Properties

NMR Data Comparison :

  • Chloroquinoline Derivative (1j): ¹H NMR: δ 8.45 (s, 1H, CH=N), 8.10–7.40 (m, quinoline-H), 1.40 (s, 9H, tert-butyl) . ¹³C NMR: δ 168.2 (C=S), 150.1 (quinoline-C), 55.8 (tert-butyl) .
  • Bromophenyl Derivative (V-17) :
    • ¹H NMR: δ 7.60–7.20 (m, Ar-H), 5.90 (m, CH₂=CH), 1.35 (s, 9H, tert-butyl) .

Stability and Reactivity :

  • The tert-butyl group in 2-methylpropane-2-sulfinamide enhances steric protection of the sulfur atom, improving stability against hydrolysis .
  • Chloroethyl and bromophenyl substituents increase electrophilicity, facilitating nucleophilic substitutions or cross-couplings .

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